molecular formula C14H12N4 B1615538 1-Hydrazinyl-4-phenylphthalazine CAS No. 86427-78-3

1-Hydrazinyl-4-phenylphthalazine

Cat. No.: B1615538
CAS No.: 86427-78-3
M. Wt: 236.27 g/mol
InChI Key: OZXCKWJNGZVAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydrazinyl-4-phenylphthalazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of phthalazine and contains a hydrazine functional group, which makes it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydrazinyl-4-phenylphthalazine can be synthesized through the reaction of 4-phenylphthalazin-1(2H)-one with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinyl-4-phenylphthalazine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phthalazine derivatives.

Scientific Research Applications

1-Hydrazinyl-4-phenylphthalazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-Hydrazinyl-4-phenylphthalazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

    Phthalazine: The parent compound of 1-Hydrazinyl-4-phenylphthalazine, known for its various pharmacological activities.

    Azelastine: An antihistamine that contains a phthalazine moiety.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor with a phthalazine core.

Uniqueness: this compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

(4-phenylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-16-14-12-9-5-4-8-11(12)13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCKWJNGZVAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276128
Record name 1-hydrazinyl-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86427-78-3
Record name NSC116344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydrazinyl-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydrazinyl-4-phenylphthalazine
Reactant of Route 2
Reactant of Route 2
1-Hydrazinyl-4-phenylphthalazine
Reactant of Route 3
1-Hydrazinyl-4-phenylphthalazine
Reactant of Route 4
Reactant of Route 4
1-Hydrazinyl-4-phenylphthalazine
Reactant of Route 5
Reactant of Route 5
1-Hydrazinyl-4-phenylphthalazine
Reactant of Route 6
1-Hydrazinyl-4-phenylphthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.